Superior Biochemical Potency Against G9a Compared to Prodrug BRD4770
In a head-to-head biochemical assay, BRD9539 demonstrated significantly greater inhibition of G9a enzyme activity than its prodrug, BRD4770. At a screening concentration, BRD9539 reduced G9a activity to 20% of control, whereas BRD4770 left 45% residual activity [1]. This 2.25-fold difference in inhibitory potency is critical for studies requiring maximal target engagement in cell-free systems.
| Evidence Dimension | Biochemical Inhibition of G9a (EHMT2) |
|---|---|
| Target Compound Data | 20% residual G9a activity |
| Comparator Or Baseline | BRD4770: 45% residual G9a activity |
| Quantified Difference | 2.25-fold more potent inhibition (20% vs 45% remaining activity) |
| Conditions | Cell-free enzyme assay at screening concentration |
Why This Matters
For biochemical screening and assay development where the active inhibitor is required, substituting BRD4770 for BRD9539 will result in a 2.25-fold underestimation of G9a inhibition, leading to false-negative conclusions.
- [1] Yuan, Y., Wang, Q., Paulk, J., Kubicek, S., Kemp, M. M., Adams, D. J., ... & Schreiber, S. L. (2012). A small-molecule probe of the histone methyltransferase G9a induces cellular senescence in pancreatic adenocarcinoma. ACS Chemical Biology, 7(7), 1152-1157. View Source
